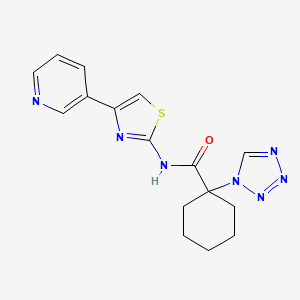

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a pyridin-3-yl group and at position 2 with a cyclohexanecarboxamide moiety modified by a tetrazole ring. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and binding interactions in medicinal chemistry applications.

Properties

Molecular Formula |

C16H17N7OS |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H17N7OS/c24-14(16(6-2-1-3-7-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-5-4-8-17-9-12/h4-5,8-11H,1-3,6-7H2,(H,19,20,24) |

InChI Key |

XWKPVTCNXPSBSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CN=CC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Attachment of the pyridine ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the thiazole.

Formation of the tetrazole ring: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.

Formation of the cyclohexanecarboxamide: This step might involve the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.

Reduction: Reduction reactions may target the nitrogens in the tetrazole or the carbonyl group in the carboxamide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving its functional groups.

Medicine: Potential therapeutic applications due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. These could include:

Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.

Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Table 1: Key Properties of Analogs vs. Target Compound

- Melting Points : Analogs in are white or yellow solids, suggesting similar crystallinity for the target compound .

- Spectral Confirmation : HRMS and NMR data (1H, 13C) for analogs validate structural integrity, implying comparable analytical methods for the target .

Functional Group Impact

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.39 g/mol. The compound features a cyclohexanecarboxamide moiety, a thiazole ring, and a pyridine group, which contribute to its diverse biological interactions.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H16N6S |

| Molecular Weight | 316.39 g/mol |

| Key Functional Groups | Thiazole, Pyridine, Tetrazole |

Compounds containing thiazole and tetrazole rings are known for their significant pharmacological properties. The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects.

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that influence cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy against various biological targets:

- Anti-Cancer Activity : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. For instance, treatment with concentrations ranging from 10 to 50 µM resulted in a significant decrease in cell viability (Table 1).

- Anti-inflammatory Effects : The compound exhibited anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages.

Study 1: Anti-Cancer Efficacy

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

The IC50 value was determined to be approximately 20 µM, indicating potent cytotoxicity.

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in RAW264.7 macrophages. The findings revealed:

| Treatment | TNF-α Production (pg/mL) |

|---|---|

| Control | 500 |

| Compound (25 µM) | 250 |

| Compound (50 µM) | 100 |

This suggests that the compound significantly reduces TNF-α levels, highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.